2,6-Diisocyanoheptanedioic acid dimethyl ester
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Overview
Description
2,6-Diisocyanoheptanedioic acid dimethyl ester is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol. This compound is known for its unique structure, which includes two isocyanate groups attached to a heptanedioic acid backbone, esterified with methanol. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisocyanoheptanedioic acid dimethyl ester typically involves the reaction of heptanedioic acid with phosgene to introduce the isocyanate groups. The esterification process is then carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Sulfuric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Diisocyanoheptanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Urea derivatives
Reduction: Alcohols
Substitution: Carbamates
Scientific Research Applications
2,6-Diisocyanoheptanedioic acid dimethyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development for targeting specific enzymes.
Industry: As a precursor for the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Diisocyanoheptanedioic acid dimethyl ester involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form urea linkages, which are important in the formation of polymers. The ester groups can undergo hydrolysis to release methanol and heptanedioic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diaminopimelic acid
- 2-Isocyanovaleric acid methyl ester
- Methyl-6-isocyanohexanoate
- 2-Isocyanohexanoic acid methyl ester
Uniqueness
2,6-Diisocyanoheptanedioic acid dimethyl ester is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and chemical processes.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
dimethyl 2,6-diisocyanoheptanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-12-8(10(14)16-3)6-5-7-9(13-2)11(15)17-4/h8-9H,5-7H2,3-4H3 |
InChI Key |
CUTSLEUZXNSJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCC(C(=O)OC)[N+]#[C-])[N+]#[C-] |
Origin of Product |
United States |
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